![molecular formula C17H19F3O3 B13029403 (1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)
(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a cyclohexane ring fused to an indene moiety, with a hydroxy group and a trifluoropropoxy substituent. The stereochemistry of the compound is defined by the (1R,4R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a suitable diene and dienophile, followed by a ring-closing metathesis to form the spirocyclic structure.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a selective hydroxylation reaction. This might involve the use of oxidizing agents such as osmium tetroxide or a catalytic system like Sharpless dihydroxylation.
Attachment of the Trifluoropropoxy Group: The trifluoropropoxy substituent can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of a trifluoropropyl halide with an appropriate nucleophile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form various derivatives. For example, the ketone group can be reduced to a secondary alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its specific stereochemistry and functional groups. It may also serve as a model compound in the study of spirocyclic natural products.
Medicine
In medicinal chemistry, the compound’s unique structure and functional groups make it a candidate for drug development. It could be explored for its potential activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its trifluoropropoxy group could impart desirable properties such as increased metabolic stability and lipophilicity.
Wirkmechanismus
The mechanism of action of (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group could form hydrogen bonds with active site residues, while the trifluoropropoxy group might enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclohexane-1,2’-inden]-1’(3’H)-one: Lacks the hydroxy and trifluoropropoxy groups, making it less functionalized.
4-Hydroxyspiro[cyclohexane-1,2’-inden]-1’(3’H)-one: Similar but lacks the trifluoropropoxy group.
6’-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one: Similar but lacks the hydroxy group.
Uniqueness
The presence of both the hydroxy and trifluoropropoxy groups in (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one makes it unique. These functional groups provide additional sites for chemical modification and interactions, enhancing its utility in various applications.
This compound’s unique combination of stereochemistry, functional groups, and spirocyclic structure sets it apart from similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C17H19F3O3 |
|---|---|
Molekulargewicht |
328.33 g/mol |
IUPAC-Name |
4'-hydroxy-6-(3,3,3-trifluoropropoxy)spiro[3H-indene-2,1'-cyclohexane]-1-one |
InChI |
InChI=1S/C17H19F3O3/c18-17(19,20)7-8-23-13-2-1-11-10-16(15(22)14(11)9-13)5-3-12(21)4-6-16/h1-2,9,12,21H,3-8,10H2 |
InChI-Schlüssel |
QAQDEOCRECQQSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1O)CC3=C(C2=O)C=C(C=C3)OCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


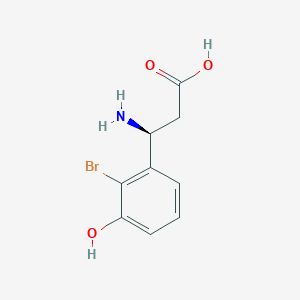
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
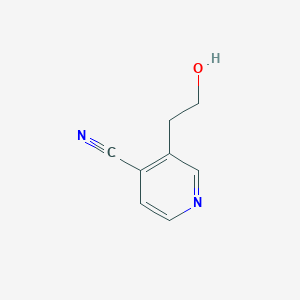

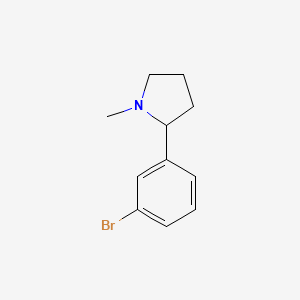
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
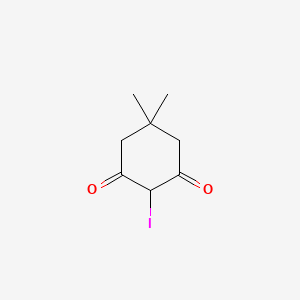
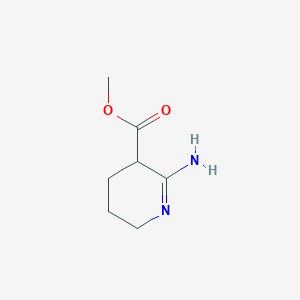

![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B13029390.png)

![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)

